
4-(Trifluoromethyl)cubane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)cubane-1-carboxylic acid is a unique compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms. The addition of a trifluoromethyl group and a carboxylic acid functional group further enhances its chemical properties, making it a subject of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cubane-1-carboxylic acid involves multiple steps, starting from simpler cubane derivatives.
Industrial Production Methods: While large-scale industrial production methods are not extensively documented, the use of flow electrochemical conditions has been suggested for the upscaling of cubane derivatives. This method allows for the efficient and controlled synthesis of the compound under mild conditions .
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols .
科学的研究の応用
4-(Trifluoromethyl)cubane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for the exploration of new biochemical pathways and interactions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
作用機序
The mechanism by which 4-(Trifluoromethyl)cubane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating binding to specific targets .
類似化合物との比較
Cubane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Methylcubane-1-carboxylic acid: Substitution of the trifluoromethyl group with a methyl group alters its reactivity and applications
Uniqueness: 4-(Trifluoromethyl)cubane-1-carboxylic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
特性
分子式 |
C10H7F3O2 |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
4-(trifluoromethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9-4-1-5(9)3-6(9)2(4)8(1,3)7(14)15/h1-6H,(H,14,15) |
InChIキー |
CSEJTSYWSALBDK-UHFFFAOYSA-N |
正規SMILES |
C12C3C4C1(C5C2C3(C45)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


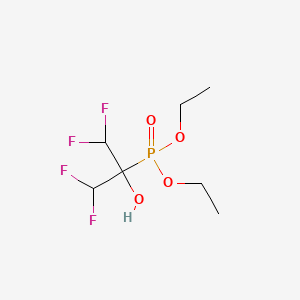
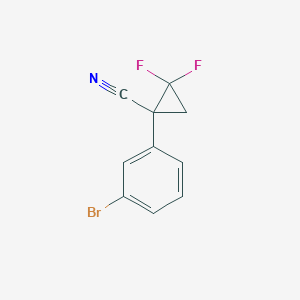
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
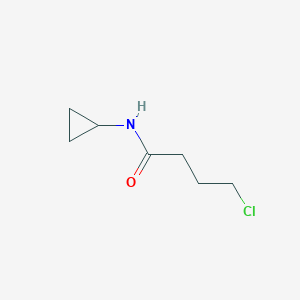
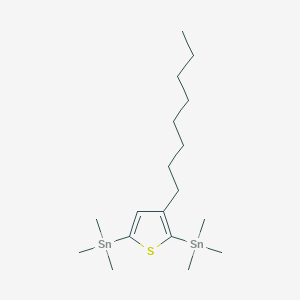
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
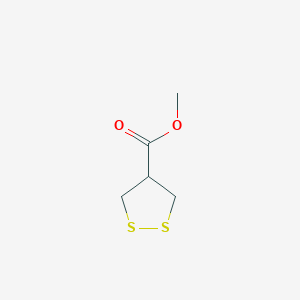
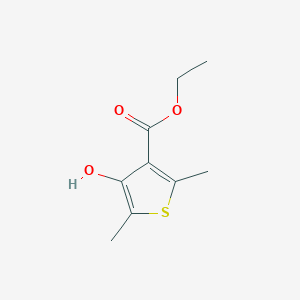
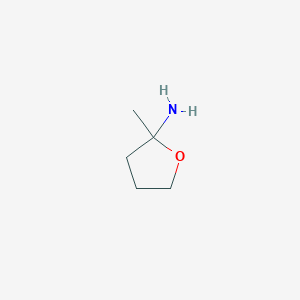
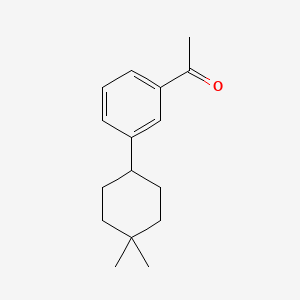
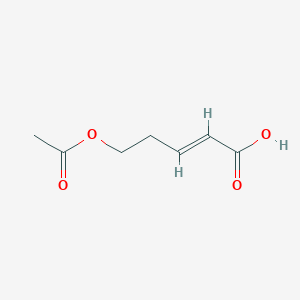
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
